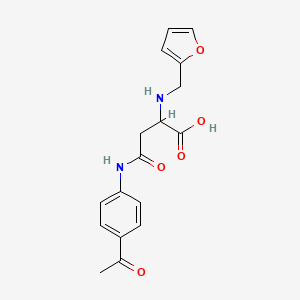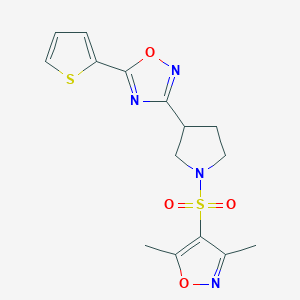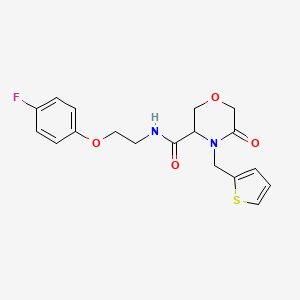
4-(4-Acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H18N2O5 and its molecular weight is 330.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Interactions
Research on compounds related to 4-(4-Acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid has explored their interactions with other chemicals, offering insights into their potential applications in synthesizing novel compounds. For instance, studies on similar furan derivatives and 4-oxobutanoic acids have shown their reactivity with binucleophilic reagents, leading to the formation of complex structures like benzopyrroloxazines, highlighting their utility in the synthesis of heterocyclic compounds (Amalʼchieva et al., 2022). This type of research underscores the compound's role in creating new materials with potential applications in pharmaceuticals and materials science.
Molecular Structure and Spectroscopy Analysis
The molecular structure, spectroscopic properties, and chemical behavior of related compounds have been thoroughly investigated, providing a foundation for understanding their interactions and potential uses. For example, the detailed analysis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid through spectroscopic methods like FT-IR and NMR, alongside computational methods, offers insights into its structural and electronic characteristics (Raju et al., 2015). Such studies are crucial for the development of new drugs and materials, as they help in predicting the behavior and reactivity of these compounds.
Synthesis and Applications in Organic Chemistry
The synthetic routes to create derivatives of 4-oxobutanoic acid and furan compounds have been explored, demonstrating the versatility of these compounds in organic synthesis. Techniques involving the use of rhodium(II)-catalyzed reactions or interactions with diazo compounds have been employed to produce novel furan derivatives, showcasing the potential of these compounds in synthesizing complex organic molecules with specific properties (Padwa & Kinder, 1993). Such research not only expands the toolkit of organic chemistry but also opens up new pathways for the creation of substances with potential therapeutic or industrial applications.
Analytical and Environmental Applications
In the realm of analytical chemistry and environmental monitoring, derivatives similar to this compound have been utilized. For example, the development of sensitive assays for detecting environmental contaminants showcases the application of these compounds in creating tools for environmental protection and public health (Zhang et al., 2008). Through such applications, compounds related to this compound contribute to the detection and monitoring of hazardous substances, aiding in environmental conservation efforts.
Propiedades
IUPAC Name |
4-(4-acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11(20)12-4-6-13(7-5-12)19-16(21)9-15(17(22)23)18-10-14-3-2-8-24-14/h2-8,15,18H,9-10H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHQLDODZAKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2461252.png)
![2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide](/img/structure/B2461253.png)
![3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2461254.png)
![2-amino-N-[1-(pyridin-3-yl)ethyl]pentanamide dihydrochloride](/img/structure/B2461257.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2461259.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2461261.png)



![N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2461266.png)
![(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2461267.png)

![N-(furan-2-ylmethyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2461272.png)
